1-Phenylbicyclo[1.1.1]pentane
Overview
Description
1-Phenylbicyclo[1.1.1]pentane is a unique chemical compound characterized by its rigid, three-dimensional structure. The bicyclo[1.1.1]pentane framework is a highly strained system, which imparts unique properties to the compound. The phenyl group attached to this framework further enhances its chemical and physical characteristics, making it an interesting subject for scientific research and industrial applications.
Scientific Research Applications
1-Phenylbicyclo[1.1.1]pentane has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules.
Medicine: The compound’s potential as a bioisostere for para-substituted benzene rings has been explored in drug discovery.
Mechanism of Action
Target of Action
1-Phenylbicyclo[1.1.1]pentane, a unique chemical compound, has been identified as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This means that this compound can mimic these groups in biological systems, interacting with the same targets and playing a similar role .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. As a bioisostere, it can replace certain groups in a molecule without significantly altering the overall properties of the molecule . This allows this compound to interact with its targets in a similar manner to the groups it is replacing, leading to similar changes in the biological system .
Biochemical Pathways
This compound can influence various biochemical pathways due to its role as a bioisostere . The exact pathways affected would depend on the specific targets of the compound it is replacing. It’s important to note that 1-phenylbicyclo[111]pentane’s unique structure can add three-dimensional character and saturation to compounds , which may influence how it interacts within these pathways.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its unique structure. It has been found that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, like in this compound, can make a lead oral drug compound “more developable” . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological system and the compound it is replacing. It has been documented that bioisosteric replacements with 1-phenylbicyclo[111]pentane can lead to increased or equal solubility, potency, and metabolic stability of lead compounds . This suggests that the introduction of this compound could lead to improved therapeutic outcomes.
Future Directions
The field of BCPs is evolving with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenylbicyclo[1.1.1]pentane are largely due to its unique structure. It is known to be a bioisostere of the phenyl ring
Cellular Effects
It is known that bioisosteres of the phenyl ring, such as this compound, can influence cell function
Molecular Mechanism
It is known to be a bioisostere of the phenyl ring , which suggests it may interact with biomolecules in a similar manner
Preparation Methods
The synthesis of 1-Phenylbicyclo[1.1.1]pentane typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the phenyl group. Two primary synthetic routes are commonly employed:
Chemical Reactions Analysis
1-Phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phenyl-substituted oxidation products.
Reduction: Reduction reactions typically involve the use of metal hydrides or catalytic hydrogenation, resulting in the formation of reduced phenyl derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Comparison with Similar Compounds
1-Phenylbicyclo[1.1.1]pentane can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent compound without the phenyl group.
Cubane: Another highly strained, three-dimensional hydrocarbon.
This compound is unique due to its combination of a highly strained bicyclic framework and a phenyl group, which imparts additional chemical reactivity and potential for biological activity .
Properties
IUPAC Name |
1-phenylbicyclo[1.1.1]pentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-10(5-3-1)11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWRLQJVHCDTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.